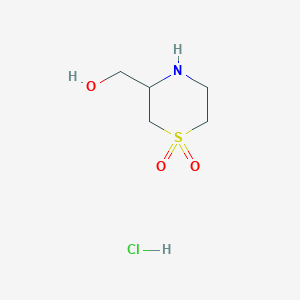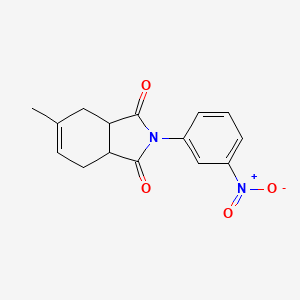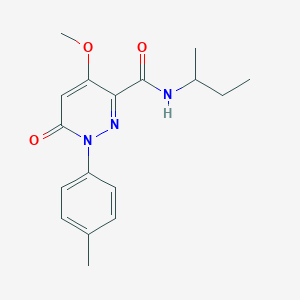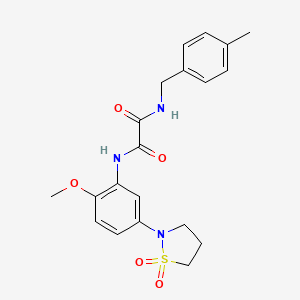
3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest match I found is 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride . It’s a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride is C6H7NO2·HCl .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride” are not available, there are studies on the catalytic protodeboronation of alkyl boronic esters .
Aplicaciones Científicas De Investigación
Synthesis and Crystallography
A key area of research involving derivatives of thiomorpholine, such as 3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride, is in the synthesis of novel compounds and their structural analysis. For instance, studies have focused on synthesizing various thiomorpholine derivatives and analyzing their structures using techniques like X-ray crystallography. These studies have explored the challenges and successes in the synthesis of S-containing morpholine and thiomorpholine derivatives, contributing valuable insights into the structural aspects of these compounds (Mawad et al., 2010).
Poly(dopamine) Structure Elucidation
Another area of interest is the analysis and elucidation of polymer structures using derivatives of thiomorpholine. Research has been conducted on polymers like poly(dopamine), where compounds such as 3-hydroxytyramine hydrochloride have been utilized as initiators in polymerization processes. The structure of such polymers is then analyzed using solid-state spectroscopic and crystallographic techniques, providing insights into the supramolecular arrangement and interactions within these materials (Dreyer et al., 2012).
Cycloaddition Reactions and Derivatives Synthesis
Cycloaddition reactions involving aza-oxyallyl cations with diols to construct thiomorpholinones have been a subject of study. This research area focuses on developing efficient methods to synthesize thiomorpholin-3-one derivatives under mild conditions, highlighting the versatility of thiomorpholine derivatives in the synthesis of complex heterocyclic compounds (Xie et al., 2020).
Building Blocks in Medicinal Chemistry
Thiomorpholine derivatives serve as important building blocks in medicinal chemistry. Research has been done on synthesizing novel bicyclic thiomorpholine compounds that could serve as potential components in drug development. These studies are crucial in expanding the chemical space available for the development of new therapeutics (Walker & Rogier, 2013).
Antimicrobial Activity of Derivatives
There has also been research into the antimicrobial activity of thiomorpholine derivatives. This includes the synthesis of specific derivatives and their subsequent testing against various microbial strains, thus contributing to the search for new antimicrobial agents (Kardile & Kalyane, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
It shares structural similarities with tris or tris(hydroxymethyl)aminomethane, also known as tromethamine or tham . Tris is extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines .
Mode of Action
Tris undergoes reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution .
Biochemical Pathways
Tris, a structurally similar compound, is used as a component of buffer solutions in various biochemical pathways, especially for solutions of nucleic acids .
Pharmacokinetics
It’s worth noting that tris, a structurally similar compound, is water-soluble , which could potentially influence the bioavailability of this compound.
Result of Action
Tris, a structurally similar compound, is used in medicine for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances .
Action Environment
The ph of a tris buffer can vary with temperature , which could potentially influence the action of this compound.
Propiedades
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c7-3-5-4-10(8,9)2-1-6-5;/h5-7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYMVEXPUQFRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(N1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)




![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)

![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)
![2-[(2-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2507321.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)


